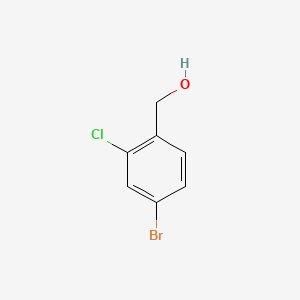

(4-Bromo-2-chlorophenyl)methanol

Beschreibung

Significance of Halogenated Benzyl (B1604629) Alcohols as Key Intermediates in Modern Synthesis

Halogenated benzyl alcohols, including the subject of this article, (4-Bromo-2-chlorophenyl)methanol, are highly valued in synthetic organic chemistry. The presence of halogen atoms on the phenyl ring significantly influences the electron density and reactivity of the molecule. This, in turn, allows for a diverse range of chemical transformations. rsc.org The hydroxyl group can be readily converted into other functional groups, while the halogen substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. rsc.org

The strategic placement of different halogens, such as bromine and chlorine, on the same aromatic ring offers orthogonal reactivity, enabling selective transformations at specific positions. This differential reactivity is a powerful tool for synthetic chemists, allowing for the stepwise and controlled elaboration of molecular complexity. Furthermore, the introduction of halogens can modulate the biological activity and physicochemical properties of the final products, a critical aspect in drug discovery and materials science. rsc.org

Contextualizing this compound within Current Chemical Research

This compound, with its distinct substitution pattern of a bromo group at the para position and a chloro group at the ortho position relative to the methanol (B129727) group, is a compound of significant interest in contemporary chemical research. apolloscientific.co.uk Its structure presents a unique combination of reactive sites, making it a versatile precursor for a variety of target molecules.

The presence of both bromine and chlorine atoms allows for selective functionalization. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling chemists to selectively introduce a new substituent at the 4-position while leaving the 2-chloro substituent intact for subsequent transformations. This regioselective reactivity is a cornerstone of its utility in multi-step syntheses.

Overview of Research Trajectories for this compound and its Derivatives

Current research involving this compound and its derivatives is multifaceted, spanning several key areas of organic synthesis and medicinal chemistry. One major trajectory involves its use as a building block for the synthesis of biologically active compounds. For example, derivatives of this compound have been investigated for their potential as antimalarial agents. mdpi.com Specifically, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, a derivative of this compound, has shown promising activity against Plasmodium falciparum. mdpi.com

Another significant area of research focuses on the development of novel synthetic methodologies that utilize this compound as a starting material. This includes the exploration of new catalytic systems for cross-coupling reactions and the development of more efficient and environmentally friendly synthetic routes to valuable intermediates. rsc.org The conversion of the methanol moiety to other functional groups, such as halides or acetates, further expands its synthetic utility. rsc.orgchemicalbook.com

Furthermore, the unique electronic properties conferred by the bromo and chloro substituents make its derivatives interesting candidates for materials science applications, although this area is less explored compared to its pharmaceutical applications. The ability to fine-tune the electronic nature of the aromatic ring through further functionalization opens up possibilities for the design of novel materials with specific optical or electronic properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 185315-48-4 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Physical Form | Solid |

| Purity | 95% - 98% |

| IUPAC Name | This compound |

| InChI Key | PAQVZCDJJABVMB-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVZCDJJABVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656359 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chlorophenyl Methanol and Its Precursors

Strategies for Regioselective Introduction of Halogen Substituents onto Aromatic Rings

The controlled halogenation of aromatic compounds is fundamental to the synthesis of (4-bromo-2-chlorophenyl)methanol. This requires methods that can selectively introduce bromine and chlorine atoms at specific positions on the benzene (B151609) ring.

Bromination and Chlorination Protocols for Benzyl (B1604629) Alcohol Derivatives

The direct halogenation of benzyl alcohol itself is often complicated by oxidation of the alcohol functionality. Therefore, halogenation is typically carried out on a precursor, followed by conversion of a substituent to the desired hydroxymethyl group. However, methods for the direct halogenation of substituted benzyl alcohols have been developed.

Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom onto a benzene ring. researchgate.net The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. For instance, the bromination of 2-chlorophenol (B165306) with bromine in carbon tetrachloride can yield 4-bromo-2-chlorophenol (B165030). google.com The use of N-bromosuccinimide (NBS) is a milder alternative to elemental bromine for benzylic bromination. gla.ac.ukmasterorganicchemistry.com The reaction is often initiated by light or a radical initiator. gla.ac.ukmasterorganicchemistry.com Zeolites can be employed to enhance para-selectivity in the bromination of aromatic compounds. researchgate.net

Chlorination: Similar to bromination, electrophilic aromatic chlorination introduces a chlorine atom onto the benzene ring. A rapid and selective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This reaction is fast, with high yields, and proceeds under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.orgthieme-connect.comresearchgate.net Lewis acids like aluminum chloride can also facilitate the chlorination of benzylic alcohols. scirp.org

A multi-step laboratory synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline (B41778) involves a sequence of protection, bromination, chlorination, and deprotection steps. researchgate.net

| Reagent/Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Bromine | 2-chlorophenol | 4-bromo-2-chlorophenol | Carbon tetrachloride, room temp. | 87% | google.com |

| 2,4,6-trichloro-1,3,5-triazine/DMSO | Benzyl alcohol | Benzyl chloride | Anhydrous DMSO, room temp., 10-40 min | Nearly quantitative | organic-chemistry.orgthieme-connect.com |

| N-Bromosuccinimide (NBS) | Toluene | Benzyl bromide | Heat or light initiation | High | masterorganicchemistry.com |

| Aluminum chloride | 3-methylbenzyl alcohol | 3-methylbenzyl chloride | 1,4-dioxane | >99% conversion | scirp.org |

Utilization of Nano-positioned Catalysts in Halogenation Processes

Nanotechnology offers promising avenues for enhancing the efficiency and selectivity of halogenation reactions. Nano-sized catalysts provide a high surface area and can be functionalized to direct the reaction towards a specific isomer.

For example, sub-nano particles of transition metals supported on superparamagnetic iron oxide nanoparticles (SPIONs) have been used for the reduction of aromatic rings, demonstrating high regioselectivity. google.com While this is a reduction process, the principle of using nano-catalysts for regiocontrol is applicable to halogenation as well. Copper nanoparticles have been used for coupling reactions of aryl halides with phenols, indicating their potential in activating halogenated aromatic compounds. mdpi.com Visible light-mediated halogenation using nano composite silver catalysts has also been demonstrated for alkane chlorination, a concept that could be extended to aromatic systems. rsc.org Zeolites, with their well-defined pore structures, can act as shape-selective catalysts, favoring the formation of the para-isomer in electrophilic bromination reactions. researchgate.net

Synthesis of the this compound Core Structure

Once the desired 4-bromo-2-chloro substitution pattern is established on an aromatic precursor, the final step is the introduction or modification of a functional group to yield the target this compound.

Grignard Reaction Approaches for Phenylmethanol Formation

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of alcohols. missouri.eduorganic-chemistry.org To synthesize this compound, a Grignard reagent can be prepared from a suitable dihalogenated benzene derivative.

The general approach involves reacting an aryl magnesium halide with an aldehyde. leah4sci.com For the synthesis of this compound, one could envision reacting a 4-bromo-2-chlorophenylmagnesium halide with formaldehyde (B43269). The Grignard reagent itself can be prepared by reacting the corresponding aryl halide with magnesium metal in an ether solvent. wikipedia.org It is important to note that the presence of multiple halogens can lead to a mixture of Grignard reagents. sciencemadness.org

| Reactants | Product | Conditions | Reference |

| Phenylmagnesium bromide + Ethanal | 1-Phenylethanol | Diethyl ether solvent, followed by aqueous acid workup | missouri.edu |

| 2-Bromo-3-chlorophenyl magnesium halide + Formaldehyde | (2-Bromo-3-chlorophenyl)methanol | Anhydrous THF or diethyl ether, 0°C to room temp. |

Reduction Methodologies for Corresponding Carboxylic Acid Esters and Aldehydes

An alternative and often more direct route to this compound is the reduction of the corresponding carboxylic acid, ester, or aldehyde.

The precursor, 4-bromo-2-chlorobenzaldehyde (B143073), can be reduced to 4-bromo-2-chlorobenzyl alcohol. Similarly, 5-bromo-2-chlorobenzoic acid can be reduced to 5-bromo-2-chlorobenzyl methanol (B129727) using a sodium borohydride (B1222165)/sulfuric acid system, which is considered safer than using borane (B79455) and more cost-effective than using iodine. google.com The reduction of 5-bromo-2-chloro-4′-ethoxybenzophenone can be achieved using sodium borohydride or triethylsilane. google.com

The synthesis of methyl 4-bromo-2-chlorobenzoate can be accomplished by bubbling hydrochloric acid gas through a solution of 4-bromo-2-chlorobenzoic acid in methanol. chemicalbook.com This ester can then be reduced to the target alcohol.

| Starting Material | Reducing Agent | Product | Reference |

| 4-Bromo-2-chlorobenzaldehyde | Not specified | 4-Bromo-2-chlorobenzyl alcohol | |

| 5-Bromo-2-chlorobenzoic acid | Sodium borohydride/Sulfuric acid | 5-Bromo-2-chlorobenzyl methanol | google.com |

| 5-Bromo-2-chloro-4′-ethoxybenzophenone | Sodium borohydride or Triethylsilane | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | google.com |

Multi-step Synthetic Routes for Laboratory and Industrial Scale Production

For both laboratory and industrial-scale production, multi-step synthetic routes are often employed to ensure high purity and yield of the final product. These routes typically start from readily available and inexpensive starting materials.

A common industrial route may involve the bromination and chlorination of a benzaldehyde (B42025) derivative. For example, p-nitrotoluene can serve as a starting material, undergoing a series of substitution, reduction, and hydrolysis reactions to yield 4-bromo-2-chlorobenzaldehyde, which is then reduced to the final alcohol.

Another approach involves the acylation of 4-bromo-2-chloroaniline with acetic anhydride (B1165640), followed by further modifications. A process for producing 4-bromo-2-chlorophenols, valuable intermediates, involves the bromination of 2-chlorophenol. google.com This can be carried out in a solvent like chlorobenzene (B131634) or in a melt. google.com

A disclosed method for preparing 5-bromo-2-chlorobenzaldehyde (B64787) starts with 2-chlorobenzoic acid, which is brominated using N-bromosuccinimide in sulfuric acid. The resulting 5-bromo-2-chlorobenzoic acid is then reduced to 5-bromo-2-chlorobenzyl methanol, which is finally oxidized to the aldehyde. google.com

Continuous flow methods are being developed for industrial-scale production to allow for constant feeding of raw materials and continual product withdrawal, offering a more efficient and rapid synthesis. google.com

Preparation of Structurally Related Intermediates and Analogues

The versatile synthesis of this compound and its derivatives is highly dependent on the availability of appropriately substituted precursors. The methodologies for preparing these intermediates often involve classical organic reactions, tailored to introduce the desired halogen and functional group patterns on the aromatic ring.

Acylation Reactions for Substituted Anilines as Precursors

The acylation of anilines is a critical step in the synthesis of many precursors for this compound. This reaction serves to protect the highly activating amino group, thereby allowing for more controlled subsequent electrophilic aromatic substitution reactions. pearson.comcram.com The resulting acetanilides are less reactive than the parent anilines, which helps to prevent undesired side reactions. cram.com

A common method for the acylation of aniline involves its reaction with acetic anhydride. libretexts.org In a typical procedure, aniline is first dissolved in water and treated with hydrochloric acid to form aniline hydrochloride. libretexts.org Subsequently, acetic anhydride is added, followed immediately by a solution of sodium acetate. libretexts.org The acetanilide (B955) product precipitates out of the solution and can be collected by filtration. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. scribd.com

The reactivity of the aniline ring is significantly influenced by the nature of the substituents present. Electron-donating groups enhance the basicity and nucleophilicity of the aniline, while electron-withdrawing groups have the opposite effect. chemistrysteps.com This modulation of reactivity is a key consideration in planning multi-step syntheses. For instance, in the synthesis of 4-bromo-2-chloroaniline from aniline, a multi-step process is employed. researchgate.net This sequence typically involves the acetylation of aniline, followed by bromination at the para position to yield 4-bromoacetanilide. scribd.com Subsequent chlorination at the ortho position, followed by hydrolysis of the amide, would lead to the desired 4-bromo-2-chloroaniline. scribd.com The order of these reactions is crucial for achieving the desired substitution pattern. cram.com

It is important to note that direct Friedel-Crafts acylation of anilines is generally not feasible. curlyarrows.com This is because the Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a complex with the basic amino group, deactivating the aromatic ring towards electrophilic attack. curlyarrows.com

Table 1: Examples of Acylation Reactions for Substituted Anilines

| Starting Aniline | Acylating Agent | Product | Reference |

| Aniline | Acetic anhydride | Acetanilide | libretexts.org |

| 4-Bromoaniline | Acetic anhydride | 4-Bromoacetanilide | scribd.com |

| Unknown substituted aniline | Acetic anhydride | Substituted acetamide | libretexts.org |

Synthesis of Halogenated Phenols as Synthetic Building Blocks

Halogenated phenols are crucial intermediates in the synthesis of a wide array of organic compounds, including this compound. cymitquimica.com Their synthesis often involves the direct halogenation of phenols or the transformation of other functional groups.

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com This high reactivity allows for halogenation to occur even in the absence of a Lewis acid catalyst. byjus.comutkaluniversity.ac.in For example, the bromination of 4-chlorophenol (B41353) can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to produce 2-bromo-4-chlorophenol (B154644). The reaction conditions, such as temperature and solvent, are critical to minimize the formation of poly-brominated byproducts. Similarly, the chlorination of p-cresol (B1678582) with sulfuryl chloride can yield 2-chloro-4-methylphenol.

The synthesis of 2-bromo-4-chlorophenol can also be accomplished through the bromination of o-chlorophenol. google.com One patented method describes the use of a nanocatalyst, a mixture of cupric chloride, zinc chloride, and silver chloride, to achieve high purity and yield of the desired product. google.com

Another approach to synthesizing halogenated phenols involves nucleophilic aromatic substitution on an activated aryl halide. For instance, an aryl halide with strongly electron-withdrawing groups in the ortho and/or para positions can react with a nucleophile, such as hydroxide, to yield a phenol. libretexts.org However, simple aryl halides are generally unreactive towards nucleophilic substitution. libretexts.org

The direct halogenation of phenol itself can lead to a mixture of products. Treatment with bromine in a non-polar solvent like carbon disulfide can yield a mixture of o-bromophenol and p-bromophenol. uomustansiriyah.edu.iq In contrast, reaction with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.comutkaluniversity.ac.in

Table 2: Synthesis of Halogenated Phenols

| Starting Material | Reagent(s) | Product | Reference |

| 4-Chlorophenol | Bromine (Br₂) or N-bromosuccinimide (NBS) | 2-Bromo-4-chlorophenol | |

| o-Chlorophenol | Bromine (Br₂) with nanocatalyst | 2-Bromo-4-chlorophenol | google.com |

| Phenol | N-chlorosuccinimide (NCS) in acetonitrile (B52724) with H₂SO₄ catalyst | 4-Chlorophenol | chemicalbook.com |

| Phenol | Bromine in carbon disulfide | o-Bromophenol and p-Bromophenol | uomustansiriyah.edu.iq |

| Phenol | Bromine water | 2,4,6-Tribromophenol | byjus.comutkaluniversity.ac.in |

Chemical Transformations and Reactivity Studies of 4 Bromo 2 Chlorophenyl Methanol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of (4-Bromo-2-chlorophenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

Selective Formation of Aromatic Aldehydes

The conversion of a primary benzylic alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods developed for the selective oxidation of benzylic alcohols are applicable here. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-established for this transformation, offering high yields and compatibility with various functional groups. libretexts.org

More contemporary and environmentally benign approaches utilize photocatalysis. rsc.org For instance, thioxanthenone can act as a photocatalyst, using molecular oxygen from the air as the ultimate oxidant under irradiation from household lamps or sunlight, to convert primary and secondary alcohols to their corresponding aldehydes or ketones. rsc.org Another approach involves a pyrylium-based organophotocatalyst, which also uses molecular oxygen and visible light to efficiently oxidize a wide range of benzyl (B1604629) alcohol derivatives. bohrium.com While direct experimental data for the oxidation of this compound using these specific photocatalytic methods is not detailed in the provided results, the broad substrate scope of these reactions suggests their applicability. In a related synthesis, (4-bromophenyl)(2,5-dimethoxyphenyl)methanol (B7871867) was successfully prepared from 4-bromobenzaldehyde, demonstrating the stability and accessibility of the aldehyde functional group on a similar scaffold. researchgate.netmdpi.com

| Oxidant/Catalyst System | Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, stops at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | High yields, less rigorous conditions than chromium reagents. libretexts.org |

| Thioxanthenone/Air/Light | Various | Green photochemical protocol. rsc.org |

| Pyrylium Catalyst/O₂/Light | Acetonitrile (B52724) (CH₃CN) | Sustainable aerobic oxidation. bohrium.com |

Controlled Oxidation to Aromatic Carboxylic Acids

For the synthesis of 4-bromo-2-chlorobenzoic acid from this compound, stronger oxidizing conditions are required. Classic reagents for oxidizing primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter of which is often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). libretexts.orglibretexts.org These powerful oxidants ensure the complete conversion of the alcohol, through the intermediate aldehyde, to the final carboxylic acid.

Modern, greener methodologies have also been developed. An oxidation protocol that merges a copper-catalyzed oxidation using molecular oxygen with a subsequent sodium chlorite (B76162) (NaClO₂) oxidation (a Lindgren oxidation) can convert benzylic alcohols to their corresponding carboxylic acids, often without the need for chromatographic purification. researchgate.net Furthermore, external catalyst- and additive-free photo-oxidation of aromatic alcohols to carboxylic acids using air or oxygen has been demonstrated, offering an environmentally friendly alternative. nih.gov This light-dependent reaction proceeds efficiently for a range of benzyl alcohols substituted with both electron-donating and electron-withdrawing groups. nih.gov

| Oxidant/Catalyst System | Solvent | Key Features |

| Potassium Permanganate (KMnO₄) | Water/Base | Strong, traditional oxidant for alkyl side-chains. libretexts.org |

| Chromic Acid (H₂CrO₄) | Acetone/Water | "Jones Reagent"; powerful and effective for primary alcohols. libretexts.org |

| Cu-catalyst/O₂ + NaClO₂ | Acetonitrile/Phosphate Buffer | Two-step, one-pot reaction with high yields. researchgate.net |

| Photo-oxidation (catalyst-free) | Acetone | Utilizes air/O₂ and light; environmentally benign. nih.gov |

Reduction Reactions of the Benzylic Alcohol Moiety

The benzylic alcohol group can be completely removed through reduction to furnish the corresponding alkylbenzene, 4-bromo-2-chlorotoluene (B1273142).

Conversion to Corresponding Alkylbenzenes

The deoxygenation of benzylic alcohols to their corresponding hydrocarbons is a synthetically useful transformation. One established method involves the use of hydriodic acid (HI) with red phosphorus as the stoichiometric reducing agent. nih.gov A modified, biphasic protocol using a toluene-water medium allows for the efficient conversion of primary, secondary, and tertiary benzylic alcohols into the corresponding hydrocarbons in good yields and with short reaction times. nih.govresearchgate.net This method is notable for its tolerance of other functional groups, including ketones, esters, and amides. nih.gov

Catalytic transfer hydrogenolysis provides another powerful route for this reduction. This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the C-O bond. google.com These reactions are often performed under mild conditions and can achieve excellent yields of the hydrocarbon product. google.comthieme-connect.de While the direct reduction of this compound is not explicitly detailed, the existence of 4-bromo-2-chlorotoluene as a commercially available chemical and its use as a precursor in other syntheses confirms the viability of this transformation. google.comchemicalbook.com

| Reagent/Catalyst System | Solvent | Key Features |

| Hydriodic Acid (HI) / Red Phosphorus (P) | Toluene/Water (biphasic) | Effective for primary, secondary, and tertiary benzylic alcohols; tolerates various functional groups. nih.govresearchgate.net |

| Palladium on Carbon (Pd/C) / H₂ | Various | Catalytic hydrogenation; a common and effective method for C-O bond hydrogenolysis. google.comthieme-connect.de |

| Triethylsilane (TES) / Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Ionic hydrogenation; effective for reducing benzyl alcohols. mdpi.com |

Investigation of Reducing Agent Specificity and Stereoselectivity

The chemoselectivity of the reduction is a critical consideration in molecules with multiple reducible functional groups. The substrate, this compound, contains a primary benzylic alcohol and two different aryl-halogen bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and can reduce a wide range of functional groups, including esters, ketones, and amides. youtube.com While effective for reducing the alcohol, LiAlH₄ could potentially also affect the halogen substituents through reductive dehalogenation, although this is less common for aryl halides compared to alkyl halides.

Milder reagents offer greater specificity. Sodium borohydride (B1222165) (NaBH₄) is less reactive than LiAlH₄ and typically reduces aldehydes and ketones selectively, but its ability to reduce a benzylic alcohol is limited without specific activation. youtube.com The hydriodic acid/red phosphorus system is noted for its ability to reduce the benzylic alcohol while tolerating functional groups like esters and amides. nih.gov Catalytic hydrogenation with Pd/C is a standard method for benzyl group hydrogenolysis and is generally compatible with aryl halides, although prolonged reaction times or harsh conditions can lead to dehalogenation. google.com

Since the product of the reduction, 4-bromo-2-chlorotoluene, is achiral, considerations of stereoselectivity are not applicable to this specific transformation.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The phenyl ring of this compound and its derivatives is substituted with two different halogen atoms, bromine and chlorine, which can participate in nucleophilic substitution reactions. These reactions, particularly palladium-catalyzed cross-coupling reactions, are fundamental for carbon-carbon and carbon-heteroatom bond formation. nobelprize.org

The reactivity of aryl halides in these coupling reactions is highly dependent on the dissociation energy of the carbon-halogen bond, following the general trend: C-I > C-Br > C-Cl. rsc.org This inherent difference in reactivity allows for selective functionalization. In the case of a 4-bromo-2-chlorophenyl system, the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination would be expected to occur selectively at the 4-position (bromine) while leaving the chlorine atom at the 2-position intact, provided the reaction conditions are carefully controlled. rsc.orgbeilstein-journals.org

For example, in Suzuki-Miyaura coupling reactions, an aryl halide is reacted with a boronic acid in the presence of a palladium catalyst and a base. nobelprize.org It is well-documented that such couplings can be performed selectively on polyhalogenated aromatic compounds. This allows for the stepwise introduction of different substituents, making intermediates like this compound and its derivatives valuable building blocks for the synthesis of complex, highly substituted aromatic compounds. beilstein-journals.org While specific examples starting directly from this compound are not detailed in the provided results, the principles of these reactions are broadly applicable to its derivatives, such as 4-bromo-2-chlorobenzaldehyde (B143073) or 4-bromo-2-chlorobenzoic acid. thieme-connect.de

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Key Feature |

| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acids | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligands (e.g., Xantphos) | Forms new C-C bonds; highly selective for C-Br over C-Cl. rsc.orgbeilstein-journals.org |

| Heck Coupling | Alkenes | Pd(OAc)₂ / PPh₃ | Forms substituted alkenes via C-C bond formation. nobelprize.org |

| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃ / Xantphos | Forms C-N bonds; selective for the more reactive halogen. beilstein-journals.org |

| C-O Coupling | Phenols, Alcohols | Pd(OAc)₂ / Xantphos | Forms diaryl or alkyl aryl ethers. beilstein-journals.org |

Cross-Coupling Chemistry for Advanced Functionalization and Derivatization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. illinois.edu this compound is a suitable substrate for such reactions, offering two distinct halogen handles for sequential or selective functionalization.

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound. mdpi.com In the case of this compound, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed coupling reactions. This chemoselectivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. nih.gov

A variety of aryl boronic acids can be coupled with this compound to synthesize a diverse range of biaryl structures. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. For instance, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. mdpi.com The presence of the hydroxymethyl group may require protection prior to the coupling reaction to avoid potential side reactions, although the Suzuki-Miyaura coupling is known for its tolerance of many functional groups. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (2-Chloro-4-phenylphenyl)methanol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | (2-Chloro-4-(4-methoxyphenyl)phenyl)methanol |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | (2-Chloro-4-(thiophen-3-yl)phenyl)methanol |

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize this compound. These include:

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides. It could be used to introduce an alkyne moiety at the C-Br position of this compound.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.

Stille Coupling: This reaction utilizes organotin compounds as the coupling partners with aryl halides, catalyzed by palladium.

Negishi Coupling: This involves the use of organozinc reagents in a palladium- or nickel-catalyzed coupling with aryl halides.

These alternative coupling strategies expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The halogen atoms on the phenyl ring of this compound are deactivating groups for electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted benzene (B151609). However, under forcing conditions or with activated analogs, these reactions can still be achieved.

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions that involve the alkylation or acylation of an aromatic ring. ethz.ch For a substrate like this compound, direct Friedel-Crafts reactions are generally difficult due to the deactivating nature of the two halogen substituents.

However, if the aromatic ring is sufficiently activated by other means, or if a more reactive derivative is used, Friedel-Crafts reactions can be viable. For instance, converting the hydroxymethyl group to a more activating group or using a more potent Lewis acid catalyst could facilitate the reaction. In Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org The position of substitution would be directed by the existing substituents on the ring.

Electronic and Steric Influence of Halogen Substituents on Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of the bromine and chlorine substituents. Halogens exert a dual electronic effect on the benzene ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). quora.commsu.edu

The inductive effect of halogens is attributed to their high electronegativity, which withdraws electron density from the aromatic ring, deactivating it towards electrophilic substitution. quora.commsu.edu This deactivation makes reactions like nitration or Friedel-Crafts alkylation slower compared to unsubstituted benzene. quora.com Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen to the π-system of the ring, which increases electron density, particularly at the ortho and para positions. quora.commdpi.com

Steric hindrance also plays a crucial role. The chlorine atom at the ortho position relative to the hydroxymethyl group can sterically impede reactions involving the benzylic alcohol moiety. This steric bulk can influence the approach of reagents and affect the rate and selectivity of reactions such as oxidations or esterifications. Studies on related substituted aromatic compounds have shown that steric effects can significantly alter reaction pathways and product distributions. researchgate.netmit.edu For instance, in reactions where a bulky reagent is used, the less sterically hindered sites are favored.

The interplay of these electronic and steric factors is critical in predicting the regioselectivity of further chemical transformations of this compound. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogens would activate the ring towards attack, with the positions ortho and para to the halogens being the most likely sites for substitution.

Advanced Reaction Optimization and Scalability Studies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety, and potential for automation and scalability. mdpi.combeilstein-journals.org The application of flow chemistry to the synthesis and transformation of this compound and its derivatives can lead to significant process improvements.

For instance, the synthesis of related halo-substituted aromatic compounds has been successfully demonstrated using continuous flow reactors. google.com A recent patent describes the continuous flow preparation of 4-bromo-2-chlorophenol (B165030), a precursor to the insecticide profenofos (B124560), by reacting 2-chlorophenol (B165306) with a brominating agent in a microchannel reactor. google.com This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. google.com

Similarly, the oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a common transformation that can be optimized using flow chemistry. acs.org Studies have shown that flow processes for the oxidation of secondary benzylic alcohols can be achieved with high efficiency and selectivity. acs.org For example, the Swern oxidation of benzyl alcohol in a flow system resulted in a significantly higher yield of benzaldehyde (B42025) compared to the batch process, with a reduction in side product formation. beilstein-journals.org These principles can be applied to the oxidation of this compound to (4-bromo-2-chlorophenyl)formaldehyde.

The table below illustrates the potential for improved efficiency using continuous flow techniques for reactions involving benzyl alcohol derivatives, which can be extrapolated to this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Benzyl Alcohol Derivatives

| Reaction | Substrate | Product | Batch Yield | Flow Yield | Reference |

|---|---|---|---|---|---|

| Swern Oxidation | Benzyl alcohol | Benzaldehyde | 49% | 91% | beilstein-journals.org |

| Aldol Reaction | 4-Bromobenzaldehyde | Aldol product | Completion in 24h | Completion in 20 min | beilstein-journals.org |

The data clearly indicates that continuous flow processes can significantly enhance reaction rates and yields for various transformations of benzyl alcohol derivatives.

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce environmental impact and improve process safety and economy. mdpi.commdpi.com For the synthesis and reactions of this compound, eliminating organic solvents can lead to cleaner processes and easier product isolation.

Research has demonstrated the feasibility of solvent-free oxidation of various benzyl alcohol derivatives. mdpi.comdigitellinc.com For example, the aerobic oxidation of benzyl alcohol to benzaldehyde has been achieved with high conversion and selectivity using palladium oxide supported on ceria nanorods as a catalyst under solvent-free conditions. mdpi.com Another study reported the use of ruthenium supported on alumina (B75360) for the solvent-free selective oxidation of benzyl alcohol, achieving good conversion and complete selectivity. mdpi.com

Furthermore, a patent discloses a solvent-free method for the synthesis of a related dioxolane derivative, where the reaction of (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate (B1217627) with 2-bromo-1-(4-chlorophenyl)-ethanone showed a significant increase in yield from 23.7% in methylene (B1212753) chloride to 64.8% under solvent-free conditions. google.com This highlights the potential of solvent-free approaches to improve reaction efficiency.

Mechanochemical methods, such as ball milling, also offer a promising avenue for solvent-free synthesis. A study on the reduction of esters to alcohols using sodium borohydride demonstrated high yields under solvent-free ball milling conditions. rsc.org This technique could potentially be applied to the reduction of a corresponding ester to produce this compound.

The following table summarizes findings from studies on solvent-free reactions of benzyl alcohol derivatives, illustrating the potential for applying these conditions to this compound.

Table 2: Solvent-Free Reactions of Benzyl Alcohol Derivatives

| Reaction | Catalyst/Method | Substrate | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidation | PdOx/CeO2-NR | Benzyl alcohol | Benzaldehyde | Good to high conversion | mdpi.com |

| Selective Oxidation | Ru/Al2O3 | Benzyl alcohol | Benzaldehyde | 62% conversion, 100% selectivity | mdpi.com |

| Dioxolane Synthesis | Methylsulfonic acid | 2-bromo-1-(4-chlorophenyl)-ethanone | Dioxolane derivative | 64.8% yield | google.com |

These examples underscore the significant potential for developing efficient and environmentally benign solvent-free protocols for the synthesis and transformation of this compound.

Applications in Agrochemical and Specialty Chemical Industries

(4-Bromo-2-chlorophenyl)methanol in Agrochemical Synthesis

The primary and most well-documented application of this compound is in the production of agrochemicals, where it serves as a pivotal precursor to potent pesticides.

Key Intermediate for Pesticides, such as Profenofos (B124560)

This compound is an essential intermediate in the synthesis of profenofos, an organophosphate insecticide. wikipedia.org Profenofos is utilized on a variety of crops, including cotton, maize, potato, soybean, and sugar beet, primarily to control lepidopteran insects. wikipedia.org The synthesis of profenofos involves the reaction of this compound's corresponding phenol (B47542), 4-bromo-2-chlorophenol (B165030), with O-ethyl S-propyl phosphorothioate. wikipedia.org Different synthesis routes for profenofos exist, some of which may proceed through the direct reaction of a derivative of this compound. google.compatsnap.comgoogle.comgoogle.com

The purity and specific structure of the intermediates are critical for the efficacy of the final pesticide product. The process for producing 4-bromo-2-chlorophenols, the direct precursors, is a key step in ensuring the quality of the resulting profenofos. google.com

Studies on the Metabolism and Environmental Fate of Agrochemical Derivatives

The environmental impact and metabolic pathways of pesticides derived from this compound, such as profenofos, are subjects of extensive study. When profenofos degrades in the environment, one of its major and most persistent metabolites is 4-bromo-2-chlorophenol. epa.govepa.govfao.orgfao.org This degradation can occur through hydrolysis, which is the primary route of dissipation, as well as through aerobic and anaerobic metabolism. epa.govepa.gov

The metabolism of profenofos has been investigated in various organisms, including animals and plants. In these studies, 4-bromo-2-chlorophenol (often referred to by its code CGA 55960) is consistently identified as a key metabolite. fao.orgfao.org For instance, in lactating goats, the parent profenofos is rapidly broken down into water-soluble metabolites, with 4-bromo-2-chlorophenol and its conjugates being significant components found in the kidneys. fao.org Similarly, in plants like lettuce and tomatoes, profenofos degrades over time, leading to an increase in the proportion of 4-bromo-2-chlorophenol. fao.org

The following table summarizes the key degradation products of profenofos, highlighting the central role of the 4-bromo-2-chlorophenyl moiety.

| Metabolite Code | Chemical Name |

| CGA 55960 | 4-bromo-2-chlorophenol |

| BCPEE | 4-bromo-2-chlorophenyl ethyl ether |

| BCPME | 4-bromo-2-chlorophenyl methyl ether |

Development of Specialty Chemicals and Functional Materials

Beyond its established role in agrochemicals, the chemical structure of this compound suggests potential applications in the synthesis of specialty chemicals and functional materials. The presence of both bromine and chlorine atoms, along with a reactive hydroxyl group, offers pathways to new polymers and materials with unique properties.

Potential Role as an Intermediate in Polymer Chemistry or Material Science (e.g., Flame Retardants)

Halogenated compounds, particularly those containing bromine, are widely used as flame retardants in various materials, including plastics and textiles. nih.govca.govoceanchemgroup.comwikipedia.org These compounds function by interfering with the chemical reactions that occur during combustion. While there is no direct evidence found in the searched literature for the specific use of this compound in the synthesis of flame retardants, its constituent parts suggest a theoretical potential.

The related compound, 4-bromo-2-chlorophenol, has been noted for its potential as a flame retardant. The presence of bromine in the structure of this compound could impart flame-retardant properties to polymers if it were incorporated into a polymer backbone. The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as esterification to form polyesters or reaction with isocyanates to form polyurethanes. google.comrsc.orgmdpi.comacs.org The incorporation of this halogenated benzyl (B1604629) alcohol into a polymer chain could enhance the fire resistance of the resulting material. However, it is important to reiterate that this is a potential application based on chemical principles, and further research is needed to confirm its viability and effectiveness.

Conclusion and Future Research Directions

Summary of Current Research Landscape for (4-Bromo-2-chlorophenyl)methanol

Current research on this compound primarily revolves around its utility as a key intermediate in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms on the phenyl ring, along with the hydroxyl group of the methanol (B129727) moiety, provides multiple reactive sites for further functionalization. This enhanced reactivity makes it a valuable precursor in various chemical transformations.

A significant area of investigation involves the exploration of the biological activities of compounds derived from this compound. Studies have indicated that derivatives of this compound exhibit notable in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the incorporation of halogen atoms in the phenyl moiety of such derivatives has been linked to the induction of antimicrobial properties. nih.gov These findings have spurred further research into the synthesis of novel analogs with potential therapeutic applications.

The compound's structural characteristics, including the influence of the halogen substituents on its conformational preferences, have also been a subject of study. Understanding the three-dimensional arrangement of the molecule is crucial for designing derivatives with specific biological targets or material properties. rsc.orgresearchgate.net

Emerging Synthetic Strategies and Advanced Reaction Methodologies

The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods.

Traditional and Emerging Synthetic Routes:

| Synthetic Approach | Description | Key Features |

| Reduction of Benzaldehydes | A common method involves the reduction of the corresponding 4-bromo-2-chlorobenzaldehyde (B143073). | Utilizes various reducing agents. |

| Grignard Reactions | The reaction of a Grignard reagent, prepared from a suitable dihalobenzene, with formaldehyde (B43269) or another electrophile. | A classic and versatile C-C bond-forming reaction. |

| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to construct the substituted phenyl ring, which can then be converted to the methanol. nih.gov | Offers high efficiency and functional group tolerance. |

| Photocatalysis | Visible-light-induced photocatalysis is an emerging green chemistry approach for the synthesis of benzyl (B1604629) alcohols. | Utilizes light energy to drive chemical reactions under mild conditions. |

Advanced methodologies are focusing on improving the selectivity and efficiency of these synthetic routes. For instance, research into chemoselective halogenation and benzylic substitution reactions aims to provide greater control over the final product. organic-chemistry.org The development of novel catalytic systems, including biocatalysts, is also a promising avenue for the enantioselective synthesis of chiral derivatives of this compound.

Future Prospects in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it an attractive scaffold for medicinal chemistry and drug discovery. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Potential Therapeutic Applications:

Antimicrobial Agents: Building upon the initial findings of antimicrobial properties, future research will likely focus on synthesizing and screening a library of this compound derivatives against a broad spectrum of bacteria and fungi. The goal is to develop new antimicrobial agents to combat the growing threat of antibiotic resistance.

Anticancer Agents: Research into biphenyl-4-carboxylic acid derivatives, which can be synthesized from this compound, has shown that they can inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov Future studies may explore the structure-activity relationship of these compounds to optimize their anticancer efficacy.

Antimalarial Drugs: Given the observed in vitro activity against Plasmodium falciparum, this compound-based compounds represent a promising starting point for the development of new antimalarial drugs with novel mechanisms of action. nih.gov

Expanding Applications in Materials Science and Agrochemicals

Beyond its biomedical potential, this compound and its derivatives are poised to find applications in materials science and agrochemicals.

In materials science , the presence of halogen atoms offers opportunities for creating functional polymers with unique properties. Halogen bonding is a recognized tool in crystal engineering and can be exploited to control the self-assembly of molecules, leading to the development of novel materials with tailored optical, electronic, or mechanical properties. The di-halogenated phenyl ring can also serve as a monomer or a cross-linking agent in polymerization reactions.

In the field of agrochemicals , substituted benzyl alcohols are important building blocks for the synthesis of pesticides and herbicides. The specific halogen substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. Its role as a synthon allows for the introduction of the 4-bromo-2-chlorophenyl moiety into larger, more complex molecules with potential herbicidal or insecticidal activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-bromo-2-chlorophenyl)methanol, and how can reaction yields be optimized?

- Methodological Answer : The compound is often synthesized via reduction of the corresponding aldehyde or ketone precursor. For example, Profenofos derivatives (e.g., O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propylphosphorothioate) are synthesized through nucleophilic substitution or phosphorylation reactions. Optimization involves controlling reaction temperature (e.g., reflux conditions in methanol/NaOH) and stoichiometric ratios of reagents like bromine or chlorinating agents . Yield improvements may require inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.

Q. How is this compound identified and quantified in environmental samples?

- Methodological Answer : Gas chromatography (GC) with electron capture (EC) detection is commonly used. For example, soil residues of related compounds (e.g., CGA-15324) are extracted with 90% methanol, partitioned into organic solvents, and analyzed via GC-EC. Recovery rates average 89±13% for fortified samples at 0.1–2.0 ppm, though co-eluting degradation products may interfere . Confirmatory techniques like LC-MS/MS are recommended for specificity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal toxicity. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How do degradation pathways of this compound influence its environmental persistence?

- Methodological Answer : Degradation studies of Profenofos (a structurally related organophosphate) show that bacterial consortia partially break down the 4-bromo-2-chlorophenyl moiety, but residual parent compounds persist even after 96 hours (e.g., 2.2% area% in chromatograms). Biodegradation assays should combine GC-MS and microbial culture techniques to track metabolites and assess mineralization efficiency .

Q. What analytical challenges arise in distinguishing this compound from its degradation products?

- Methodological Answer : Co-elution in GC methods can obscure quantification. For instance, methods targeting the 4-bromo-2-chlorophenyl group may fail to differentiate between the parent compound and metabolites retaining this moiety. Advanced approaches include:

- High-resolution mass spectrometry (HRMS) : To resolve isotopic patterns (e.g., bromine doublet at m/z 79/81).

- Isotopic labeling : Using ¹³C or deuterated analogs as internal standards .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL confirms bond angles and stereochemistry. For example, derivatives such as 2-bromo-N-(4-chlorophenyl)butanamide have been structurally characterized via SXRD, revealing planar aromatic rings and hydrogen-bonding networks critical for stability . Refinement parameters (R-factor < 5%) ensure accuracy.

Q. Why do recovery rates for this compound in extraction protocols vary, and how can reproducibility be improved?

- Methodological Answer : Variability (e.g., ±13% recovery ) stems from matrix effects (e.g., soil organic content) and pH sensitivity during extraction. Reproducibility enhancements include:

- pH-controlled partitioning : Adjusting to pH < 2 with HCl to protonate the hydroxyl group.

- Solid-phase extraction (SPE) : Using C18 cartridges to reduce co-extractives.

- Internal standards : Adding structural analogs (e.g., 4-bromo-3-chlorophenol) to correct for losses .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.